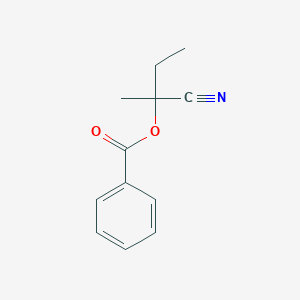
2-Cyanobutan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanobutan-2-yl benzoate: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is also known by its synonyms, such as Butanenitrile, 2-(benzoyloxy)-2-methyl and 2-benzoyloxy-2-methyl-butyronitrile . This compound is characterized by the presence of a benzoate ester linked to a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyanobutan-2-yl benzoate typically involves the reaction of benzoyl chloride with 2-butanone in the presence of potassium cyanide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzoyl chloride+2-Butanone+Potassium cyanide→2-Cyanobutan-2-yl benzoate
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
2-Cyanobutan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a suitable catalyst.
Substitution: Nucleophiles such as alcohols, amines, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
2-Cyanobutan-2-yl benzoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyanobutan-2-yl benzoate involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoate ester can undergo hydrolysis to release benzoic acid, which may have biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
Comparison:
2-Cyanobutan-2-yl benzoate is unique due to its specific combination of a benzoate ester and a nitrile groupFor instance, 2-Cyano-2-propyl benzodithioate and its analogs are primarily used in polymerization reactions as RAFT agents, while this compound’s ester functionality allows for diverse chemical transformations and applications .
Properties
CAS No. |
86559-78-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-cyanobutan-2-yl benzoate |
InChI |
InChI=1S/C12H13NO2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
NUXZORYHUAYACU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















